N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide
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Overview
Description
N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dimethylamino group and two fluorine atoms attached to a benzamide core, which contribute to its distinct chemical behavior.
Mechanism of Action
The pharmacokinetics of such compounds can vary widely, depending on their chemical structure and the specific biological system they interact with. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability .
The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its interaction with its target, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
It is known that this compound can act as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives
Cellular Effects
It has been suggested that this compound may have potential beneficial effects in animal models of brain disease
Molecular Mechanism
It has been suggested that this compound follows a one-step mechanism in [4 + 2] cycloaddition reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide typically involves the reaction of 2,4-difluorobenzoyl chloride with N,N-dimethylformamide (DMF) under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds and to achieve a high yield of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzoic acid.
Reduction: Formation of N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzylamine.
Substitution: Formation of N-[1-dimethylamino-meth-(E)-ylidene]-2,4-dimethoxybenzamide.
Scientific Research Applications
N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2,4-difluorobenzamide
- N-[1-dimethylamino-meth-(E)-ylidene]-2,4-dichlorobenzamide
- N-[1-dimethylamino-meth-(E)-ylidene]-2,4-dimethoxybenzamide
Uniqueness
N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide stands out due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also contribute to the compound’s unique electronic properties, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c1-14(2)6-13-10(15)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWKIKVNZVWUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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